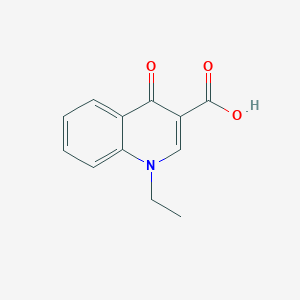![molecular formula C17H20BrNO2 B1270991 (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine CAS No. 133344-77-1](/img/structure/B1270991.png)
(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine is an organic compound with the molecular formula C17H18BrNO2 This compound features a bromobenzyl group attached to a 2-(3,4-dimethoxyphenyl)ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine typically involves a multi-step process. One common method starts with the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings to ensure consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the bromine atom can yield the corresponding benzylamine.
Substitution: The bromine atom in the benzyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. This modulation can lead to changes in mood and behavior, making it a candidate for the treatment of psychiatric disorders .
Comparison with Similar Compounds
- (4-Bromophenyl)[2-(3,4-dimethoxyphenyl)ethyl]amine
- (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)methyl]amine
- (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)propyl]amine
Comparison: Compared to its analogs, (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine exhibits unique properties due to the specific positioning of the bromine atom and the methoxy groups. These structural differences can influence the compound’s reactivity, binding affinity to receptors, and overall pharmacological profile. For instance, the presence of the bromine atom can enhance the compound’s ability to participate in electrophilic substitution reactions, making it more versatile in synthetic applications .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDBMSQADFKTKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364606 |
Source


|
| Record name | (4-BROMOBENZYL)[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133344-77-1 |
Source


|
| Record name | (4-BROMOBENZYL)[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
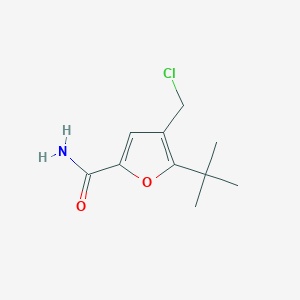

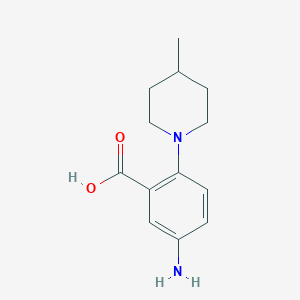
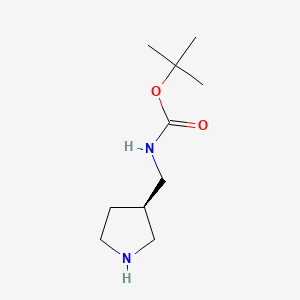
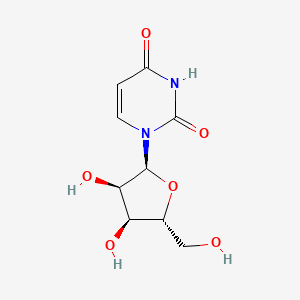

![2-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B1270925.png)




